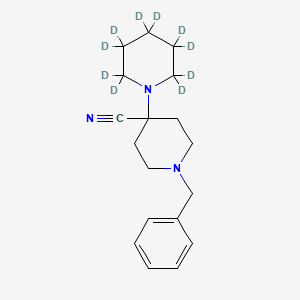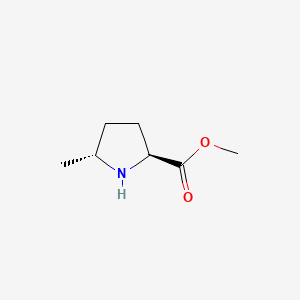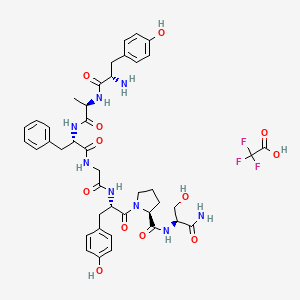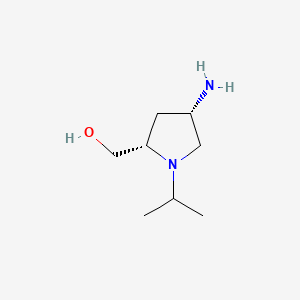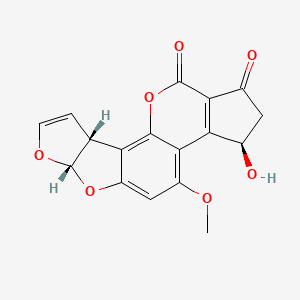
表-黄曲霉毒素Q1
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
Epi-aflatoxin Q1 is a derivative of aflatoxin B1, a potent mycotoxin produced by certain species of Aspergillus fungi. Aflatoxins are known for their carcinogenic properties and are commonly found as contaminants in various food products. Epi-aflatoxin Q1 is formed through the enzymatic hydroxylation of aflatoxin B1, resulting in a less toxic compound compared to its precursor .
科学研究应用
Epi-aflatoxin Q1 has several scientific research applications, particularly in the fields of chemistry, biology, medicine, and industry. In chemistry, it is used as a reference standard for the study of aflatoxin metabolism and detoxification pathways . In biology, epi-aflatoxin Q1 is used to investigate the enzymatic mechanisms involved in the detoxification of aflatoxins . In medicine, it serves as a model compound for studying the effects of aflatoxin exposure and the development of detoxification strategies . In industry, epi-aflatoxin Q1 is used in the development of food safety protocols and the production of detoxified food products .
作用机制
Target of Action
Epi-aflatoxin Q1 is a metabolite of aflatoxin B1, which is transformed by the enzyme CotA laccase . This enzyme, originating from Bacillus licheniformis, is the primary target of epi-aflatoxin Q1 .
Mode of Action
The CotA laccase enzyme effectively oxidizes aflatoxin B1 in the absence of an oxidative redox mediator . The interaction between aflatoxin B1 and CotA is stabilized by hydrogen bonds and van der Waals interactions .
Biochemical Pathways
The degradation of aflatoxins, including the transformation of aflatoxin B1 to epi-aflatoxin Q1, is initiated by oxidation, hydroxylation, reduction, or elimination reactions . These reactions are mostly catalyzed by various enzymes belonging to the classes of laccase, reductases, and peroxidases . The resulting products with lesser chemical stability further undergo various reactions to form low molecular weight products .
Pharmacokinetics
The pharmacokinetics of aflatoxin B1, the precursor of epi-aflatoxin Q1, has been studied extensively. In human liver, CYP1A2 and CYP3A4 isoforms mediate the activation of aflatoxin B1 to produce cytotoxic and DNA-reactive intermediates . The Km values for aflatoxin B1 are 60.62μM for CotA, and the Vmax values are 10.08μgmin-1 mg-1 .
Action Environment
The action of epi-aflatoxin Q1 is influenced by the presence of the CotA laccase enzyme, which is produced by Bacillus licheniformis . The environmental factors that influence the production and activity of this enzyme would therefore also influence the action, efficacy, and stability of epi-aflatoxin Q1.
生化分析
Biochemical Properties
Epi-aflatoxin Q1 interacts with various enzymes and proteins in biochemical reactions. The transformation of aflatoxin B1 to epi-aflatoxin Q1 is catalyzed by the enzyme CotA laccase . This enzyme belongs to the classes of laccase, reductases, and peroxidases, which are involved in the initiation of aflatoxin degradation through oxidation, hydroxylation, reduction, or elimination reactions .
Cellular Effects
Epi-aflatoxin Q1 has been found to not inhibit the viability of human hepatocytes and does not induce apoptosis . This suggests that epi-aflatoxin Q1 may have less toxic effects on cells compared to its parent compound, aflatoxin B1 .
Molecular Mechanism
The molecular mechanism of epi-aflatoxin Q1 action involves its interaction with biomolecules. Molecular docking simulation revealed that hydrogen bonds and van der Waals interaction play an important role in aflatoxin B1-CotA stability . This suggests that epi-aflatoxin Q1 may interact with biomolecules in a similar manner.
Temporal Effects in Laboratory Settings
It is known that the transformation of aflatoxin B1 to epi-aflatoxin Q1 by CotA laccase is an effective process .
Dosage Effects in Animal Models
The effects of epi-aflatoxin Q1 at different dosages in animal models have not been extensively studied. Given its less toxic effects on human hepatocytes, it is possible that epi-aflatoxin Q1 may have less severe effects at high doses compared to aflatoxin B1 .
Metabolic Pathways
Epi-aflatoxin Q1 is involved in the metabolic pathways of aflatoxin degradation. The transformation of aflatoxin B1 to epi-aflatoxin Q1 is part of these pathways, which are initiated by various enzymes including laccase, reductases, and peroxidases .
准备方法
Synthetic Routes and Reaction Conditions: Epi-aflatoxin Q1 is typically synthesized through the enzymatic transformation of aflatoxin B1. The enzyme CotA laccase from Bacillus licheniformis catalyzes the hydroxylation of aflatoxin B1 at the C3 position, converting it into epi-aflatoxin Q1 . The reaction conditions involve maintaining a suitable pH and temperature to ensure the enzyme’s activity and stability. The enzyme exhibits high thermostability, with a half-life of one hour .
Industrial Production Methods: Industrial production of epi-aflatoxin Q1 involves the large-scale cultivation of Bacillus licheniformis and the subsequent extraction and purification of CotA laccase. The enzyme is then used to catalyze the conversion of aflatoxin B1 to epi-aflatoxin Q1 under controlled conditions. This method ensures the efficient and scalable production of epi-aflatoxin Q1 for various applications .
化学反应分析
Types of Reactions: Epi-aflatoxin Q1 undergoes several types of chemical reactions, including oxidation, hydroxylation, and reduction. These reactions are primarily catalyzed by microbial enzymes such as laccases, reductases, and peroxidases .
Common Reagents and Conditions: The common reagents used in the reactions involving epi-aflatoxin Q1 include oxidizing agents, reducing agents, and various enzymes. The reaction conditions typically involve maintaining an optimal pH and temperature to ensure the activity of the enzymes and the stability of the reaction intermediates .
Major Products Formed: The major products formed from the reactions involving epi-aflatoxin Q1 include various hydroxylated and reduced derivatives. These products are generally less toxic and more stable compared to the parent compound .
相似化合物的比较
Epi-aflatoxin Q1 is unique compared to other similar compounds due to its reduced toxicity and enhanced stability. Similar compounds include aflatoxin B1, aflatoxin Q1, and aflatoxin M1 . Aflatoxin B1 is the most toxic and carcinogenic among the aflatoxins, while aflatoxin Q1 and aflatoxin M1 are less toxic but still pose significant health risks . Epi-aflatoxin Q1, on the other hand, has a lower toxicity profile and is more stable, making it a valuable compound for research and industrial applications .
属性
IUPAC Name |
(3R,7S,14R)-14-hydroxy-11-methoxy-6,8,19-trioxapentacyclo[10.7.0.02,9.03,7.013,17]nonadeca-1,4,9,11,13(17)-pentaene-16,18-dione |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H12O7/c1-21-9-5-10-11(6-2-3-22-17(6)23-10)15-14(9)12-7(18)4-8(19)13(12)16(20)24-15/h2-3,5-7,17-18H,4H2,1H3/t6-,7-,17+/m1/s1 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GYNOTJLCULOEIM-TXLFOSJXSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C2C3=C(C(=O)CC3O)C(=O)OC2=C4C5C=COC5OC4=C1 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
COC1=C2C3=C(C(=O)C[C@H]3O)C(=O)OC2=C4[C@H]5C=CO[C@H]5OC4=C1 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H12O7 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
328.27 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Q1: What is the significance of the discovery of CotA laccase in relation to aflatoxin B1 detoxification?
A1: The research paper highlights the discovery of CotA laccase from Bacillus licheniformis, which can transform aflatoxin B1 into aflatoxin Q1 and epi-aflatoxin Q1 []. This finding is significant because it presents a potential enzymatic method for detoxifying aflatoxin B1, a potent mycotoxin found in food and feed, posing serious health risks. Further research is needed to understand the toxicity of epi-aflatoxin Q1 and the potential application of CotA laccase in detoxification strategies.
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

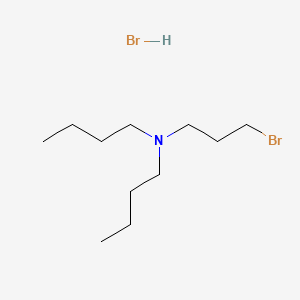
![2-Nitrosofuro[2,3-d]pyrimidine](/img/structure/B590053.png)
![(1S,2R,5R)-3-[(tert-butoxy)carbonyl]-3-azabicyclo[3.1.0]hexane-2-carboxylic acid](/img/structure/B590056.png)
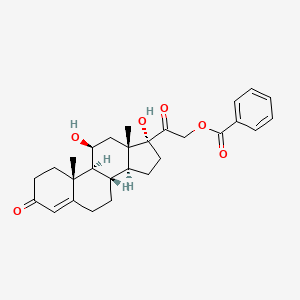
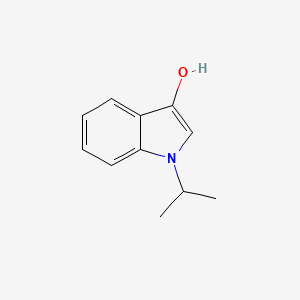

![6-Oxa-2,5-diazatricyclo[7.3.0.03,7]dodeca-1,3,7,9,11-pentaene](/img/structure/B590061.png)
